

Ripretinib: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action

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Compound of Interest

Compound Name: *Ripretinib*

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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of **Ripretinib**, a potent kinase inhibitor. The information is curated for researchers, scientists, and professionals involved in drug development and oncology research.

Molecular Structure and Physicochemical Properties

Ripretinib is a small molecule inhibitor with a complex aromatic structure. Its chemical and physical properties are summarized in the tables below.

Chemical Identification

Identifier	Value
IUPAC Name	1-[4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,6-naphthyridin-3-yl]-2-fluorophenyl]-3-phenylurea[1]
SMILES	<chem>CCN1C2=CC(=NC=C2C=C(C1=O)C3=CC(=C(C=C3Br)F)NC(=O)NC4=CC=CC=C4)NC</chem> [2]
Chemical Formula	C ₂₄ H ₂₁ BrFN ₅ O ₂ [1][2]
CAS Number	1442472-39-0[1]

Physicochemical Data

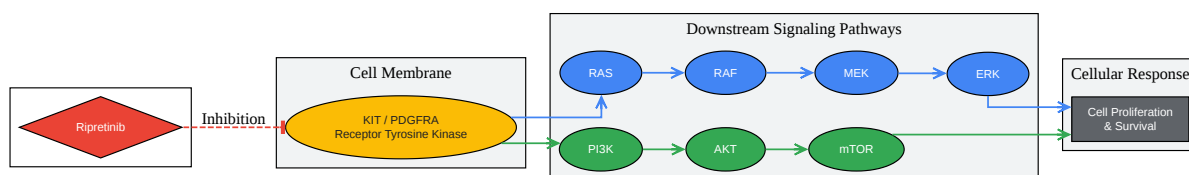
Property	Value
Molecular Weight	510.36 g/mol [2]
Appearance	White to off-white crystalline solid[3]
Solubility	- Practically insoluble in aqueous media (<1 µg/mL in phosphate buffered saline at pH 6.5) [3]- 1.6 µg/mL in simulated gastric buffer (pH 2) [3]- Sparingly soluble (≥ 30 mg/mL) in polar aprotic organic solvents (e.g., DMA, DMF, DMSO)[3]- Very slightly soluble (< 0.5 mg/mL) in acetone, ethyl acetate, methanol, ethanol, or isopropanol[3]
pKa	4.48 ± 0.01 (experimentally determined aqueous value)[3]
LogP	5.63[1]

Mechanism of Action: A Dual Switch-Control Kinase Inhibitor

Ripretinib is a type II switch-control tyrosine kinase inhibitor that potently targets proto-oncogene c-KIT and platelet-derived growth factor receptor alpha (PDGFRA) kinases.[4] Its

unique mechanism of action involves a dual-binding mode that locks the kinase in an inactive conformation.

Ripretinib binds to both the "switch pocket" and the activation loop of the kinase. This dual engagement prevents the conformational changes required for kinase activation, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. This mechanism is effective against a broad spectrum of primary and secondary mutations in KIT and PDGFRA that confer resistance to other tyrosine kinase inhibitors.[4][5][6]



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Caption: Ripretinib's inhibition of KIT/PDGFRα signaling pathways.

Experimental Protocols and Findings

The efficacy and safety of **Ripretinib** have been evaluated in extensive preclinical and clinical studies. This section details the methodologies of key experiments.

Preclinical Evaluation

Objective: To determine the inhibitory activity of **Ripretinib** against wild-type and mutant forms of KIT and PDGFRA kinases.

Methodology:

- Recombinant Kinase Assays: Recombinant human KIT and PDGFRA kinases (wild-type and various mutant forms) were used.

- **Assay Principle:** The assays measured the phosphorylation of a substrate peptide by the kinase in the presence of ATP. The inhibitory effect of **Ripretinib** was quantified by measuring the reduction in phosphorylation.
- **Detection:** The amount of phosphorylated substrate was typically quantified using methods such as radioisotope incorporation (^{32}P -ATP) or fluorescence-based detection.
- **Data Analysis:** IC_{50} values (the concentration of **Ripretinib** required to inhibit 50% of the kinase activity) were calculated from dose-response curves.

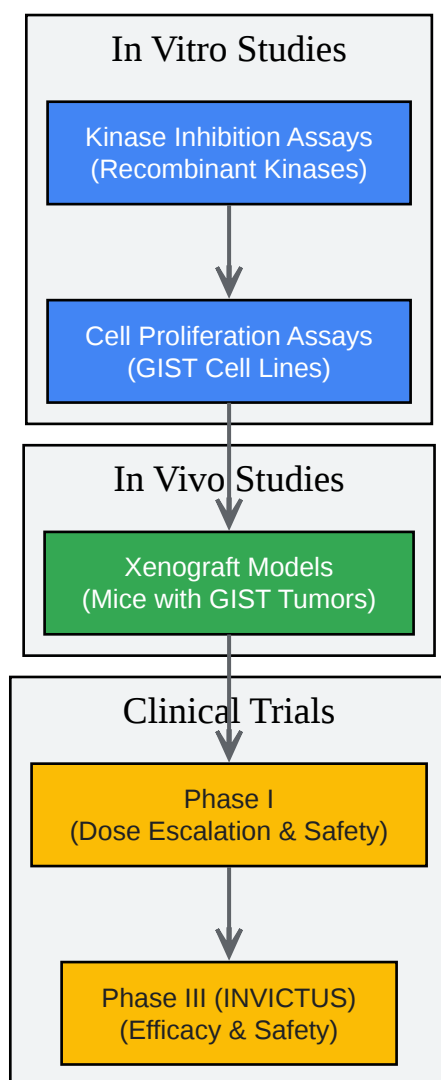
Key Findings: **Ripretinib** demonstrated potent, low nanomolar inhibition of a broad range of clinically relevant KIT and PDGFRA mutations, including those known to be resistant to other tyrosine kinase inhibitors.[7]

Objective: To assess the effect of **Ripretinib** on the proliferation of cancer cell lines harboring specific KIT or PDGFRA mutations.

Methodology:

- **Cell Lines:** Gastrointestinal stromal tumor (GIST) cell lines with known KIT mutations (e.g., GIST-T1 with a KIT exon 11 deletion) and other cell lines engineered to express specific mutant kinases were used.
- **Treatment:** Cells were cultured in the presence of increasing concentrations of **Ripretinib** for a defined period (e.g., 72 hours).
- **Proliferation Measurement:** Cell viability and proliferation were assessed using standard colorimetric or fluorometric assays (e.g., MTT, CellTiter-Glo).
- **Data Analysis:** GI_{50} values (the concentration of **Ripretinib** required to inhibit 50% of cell growth) were determined.

Key Findings: **Ripretinib** effectively inhibited the proliferation of GIST cell lines and induced apoptosis in cells with various KIT and PDGFRA mutations.



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Caption: Drug development workflow for **Ripretinib**.

Objective: To evaluate the anti-tumor efficacy of **Ripretinib** in a living organism.

Methodology:

- **Animal Model:** Immunocompromised mice (e.g., nude mice) were used.
- **Tumor Implantation:** Human GIST cell lines or patient-derived tumor fragments were subcutaneously implanted into the mice.

- Treatment: Once tumors reached a specified size, mice were randomized to receive vehicle control or **Ripretinib** orally at various dose levels (e.g., 50 mg/kg or 100 mg/kg daily).[8]
- Efficacy Assessment: Tumor volume was measured regularly. At the end of the study, tumors were excised and weighed. Pharmacodynamic markers (e.g., phosphorylation of KIT) in tumor tissue were also assessed.
- Data Analysis: Tumor growth inhibition was calculated, and statistical significance was determined.

Key Findings: Oral administration of **Ripretinib** led to significant tumor growth inhibition and, in some cases, tumor regression in GIST xenograft models, including those resistant to other kinase inhibitors.[8][9]

Clinical Evaluation: The INVICTUS and INTRIGUE Trials

Ripretinib's clinical development has been primarily supported by two pivotal Phase III clinical trials: INVICTUS and INTRIGUE.

Objective: To evaluate the efficacy and safety of **Ripretinib** in patients with advanced GIST who had received at least three prior kinase inhibitor therapies.

Study Design:

- A randomized, double-blind, placebo-controlled, multicenter study.
- Patients were randomized in a 2:1 ratio to receive either **Ripretinib** (150 mg once daily) or placebo.[10]
- Patients in the placebo arm were allowed to cross over to receive **Ripretinib** upon disease progression.

Key Endpoints:

- Primary: Progression-free survival (PFS).
- Secondary: Overall survival (OS), objective response rate (ORR), and safety.

Key Findings: The INVICTUS trial demonstrated a statistically significant and clinically meaningful improvement in PFS for patients treated with **Ripretinib** compared to placebo.[10]

Objective: To compare the efficacy and safety of **Ripretinib** versus sunitinib in patients with advanced GIST who had progressed on or were intolerant to first-line treatment with imatinib.

Study Design:

- A randomized, open-label, multicenter study.
- Patients were randomized 1:1 to receive either **Ripretinib** (150 mg once daily) or sunitinib (50 mg once daily, 4 weeks on, 2 weeks off).[11]

Key Endpoints:

- Primary: Progression-free survival (PFS).
- Secondary: Objective response rate (ORR), overall survival (OS), and safety.

Key Findings: While the primary endpoint of superior PFS was not met for the overall population, exploratory analyses suggested a benefit for **Ripretinib** in patients with certain mutational profiles.

Conclusion

Ripretinib represents a significant advancement in the treatment of advanced GIST. Its unique dual switch-control mechanism of action allows for broad and potent inhibition of KIT and PDGFRA kinases, overcoming resistance mechanisms that limit the efficacy of other targeted therapies. The robust preclinical data and the positive results from the INVICTUS clinical trial have established **Ripretinib** as a valuable therapeutic option for patients with heavily pretreated advanced GIST. Ongoing research continues to explore its full potential in earlier lines of therapy and in other malignancies driven by KIT or PDGFRA mutations.

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